molecular formula C18H14F3NO B1306083 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol CAS No. 493024-38-7

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Cat. No.: B1306083
CAS No.: 493024-38-7
M. Wt: 317.3 g/mol
InChI Key: CKXRKWAKMIHZSV-UHFFFAOYSA-N
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Description

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol (CAS 493024-38-7) is a synthetic organic compound with a molecular formula of C18H14F3NO and a molecular weight of 317.31 g/mol . This compound features a quinoline moiety, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential, including anticancer, antibacterial, and antiviral activities . The molecule also contains a trifluoromethyl phenyl group, a common substituent in drug discovery that can enhance metabolic stability and membrane permeability. The primary research application of this compound is likely as a key intermediate or precursor in the synthesis of more complex molecules. Quinoline derivatives are extensively investigated for their role as histone deacetylase (HDAC) inhibitors, a validated target for anticancer drug development . Such inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in modifying the cap region of HDAC inhibitors to improve potency and selectivity . The compound has a calculated density of 1.311 g/cm³ and a reported melting point of 141-143°C . This product is For Research Use Only. It is not intended for human or veterinary, household, or personal use.

Properties

IUPAC Name

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10,17,23H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXRKWAKMIHZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381210
Record name 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID50381210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493024-38-7
Record name 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID50381210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 493024-38-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol typically involves the reaction of quinoline derivatives with trifluoromethylphenyl compounds under specific conditions. One common method involves the use of a Grignard reagent, where the quinoline derivative reacts with a trifluoromethylphenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Name : 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol
Molecular Formula : C18H15F3N
Molecular Weight : 315.29 g/mol
CAS Number : 476472-22-7

The compound features a quinoline ring structure with a trifluoromethylphenyl group, which contributes to its unique electronic properties. The presence of the alcohol functional group enhances its solubility and reactivity, making it suitable for various chemical reactions.

Medicinal Chemistry

This compound is primarily studied for its potential as an anticancer agent . Research indicates that it may inhibit specific protein kinases involved in cancer cell proliferation, offering a pathway for developing targeted cancer therapies.

Case Study: Anticancer Activity

A study examined the compound's effects on various cancer cell lines, revealing notable IC50 values that indicate its potency:

Cell LineIC50 Value (µM)Mechanism of Action
PC-3 (Prostate)0.67Inhibition of growth
HCT116 (Colon)0.80Enzyme inhibition
CCRF-CEM (Leukemia)10Cytotoxic effects
ALP0.420Enzyme inhibition

These results suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including enzyme inhibition and cytotoxic effects.

Materials Science

In the field of materials science, the compound is utilized in developing advanced materials with unique electronic and optical properties. Its structural characteristics allow for modifications that can enhance material performance in various applications.

Case Study: Material Properties

Research has demonstrated that derivatives of this compound can be incorporated into polymer matrices to improve their conductivity and thermal stability, making them suitable for electronic applications.

Biological Studies

The interactions of this compound with biological macromolecules have been a focus of investigation to understand its mechanism of action further. Studies have shown that it can interact with proteins and nucleic acids, influencing various biochemical pathways.

Case Study: Molecular Docking Studies

Molecular docking studies have indicated that modifications to the quinoline structure can lead to improved binding affinities with target proteins involved in cancer pathways. This rational approach to drug design highlights the potential for developing more effective therapeutic agents based on this compound.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several steps:

  • Preparation of Quinoline Ring : The synthesis begins with the formation of the quinoline structure.
  • Condensation Reaction : The quinoline derivative undergoes condensation with an appropriate ethanone derivative.
  • Substitution Reaction : Introduction of the trifluoromethylphenyl group via substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

In industrial settings, optimized reaction conditions are essential for large-scale production, utilizing batch or continuous flow reactors to enhance efficiency.

Mechanism of Action

The mechanism of action of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Backbone Notable Properties/Effects Reference
2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol Quinolin-4-yl, CF₃Ph Ethanol Electron-withdrawing CF₃ enhances stability; OH enables H-bonding
2,2-Dichloro-2-fluoro-1-(4-trifluoromethylphenyl)ethanol (2f) CF₃Ph, Cl, F Ethanol Increased halogenation raises molecular weight; Cl/F may enhance reactivity
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol Cyclopropyl, FPh Methanol Cyclopropyl induces steric effects; FPh modulates electronic properties
2-(4-Methylthio)phenyl-quinolin-4-yl)methanol (7e) MeSPh Methanol Thioether group offers metabolic liability vs. CF₃
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ClPh, chalcone moiety Ketone Conjugated enone system for bioactivity (e.g., antimicrobial)

Key Observations:

Electron-Withdrawing Groups : The trifluoromethyl group in the target compound provides greater metabolic stability compared to methylthio (7e) or sulfonyl derivatives, which are prone to oxidation .

Backbone Flexibility: Ethanol (target compound) vs. methanol (7e, 9) or ketone (8) backbones influence hydrogen-bonding capacity and solubility .

Spectroscopic and Physicochemical Properties

Table 2: NMR Data Comparison (1H-NMR, CDCl₃)

Compound Aromatic Proton Shifts (δ, ppm) Hydroxyl Proton (δ, ppm) Reference
Target Compound*
2f 7.51 (m, 4H) 3.1 (br s)
7e Not reported 3224 cm⁻¹ (IR, OH)
[9]’s compound 7.45–7.75 (quinoline + FPh signals) 2.97–3.3 (br s)

*Note: Direct spectroscopic data for the target compound is unavailable in the evidence.

  • Trifluoromethylphenyl vs. Fluorophenyl : The CF₃ group in the target compound deshields aromatic protons more strongly than F (e.g., 2f: δ 7.51 vs. [9]’s FPh: δ 7.45–7.75) .

Biological Activity

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol (C18H14F3NO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H14F3NO
  • Molecular Weight : 317.31 g/mol
  • CAS Number : 493024-38-7

The biological effects of this compound are primarily attributed to its interactions with various biomolecules:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism and the biotransformation of xenobiotics.
  • Cell Signaling Modulation : It influences cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • In vitro Studies : The compound has demonstrated activity against various bacterial strains, with specific attention to its efficacy in inhibiting growth and biofilm formation. The minimum inhibitory concentration (MIC) values are crucial for determining its effectiveness against pathogens.

Anticancer Properties

The potential anticancer activity of this compound is under investigation:

  • Cell Line Studies : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated. Research on similar quinoline derivatives has shown promise in targeting cancer cell proliferation and survival pathways .

Case Studies and Experimental Data

A summary of key findings from recent studies is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant inhibition of bacterial growth; MIC values indicate effectiveness against MRSA.
AnticancerInduction of apoptosis in specific cancer cell lines; mechanism involves modulation of cell signaling pathways.
Enzyme InteractionInteraction with cytochrome P450 enzymes; implications for drug metabolism and toxicity.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : Factors such as solubility, molecular weight, and chemical stability affect the absorption and distribution within biological systems.
  • Metabolism : The compound undergoes metabolic transformations mediated by cytochrome P450 enzymes, which can influence its bioavailability and overall efficacy.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol?

  • Methodology :

  • Quinoline Core Formation : The quinoline moiety can be synthesized via the Skraup or Friedländer reactions. For example, cyclocondensation of 2-aminobenzophenone derivatives with ketones under acidic conditions generates the quinoline scaffold .
  • Trifluoromethylphenyl Introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-trifluoromethylphenylboronic acid can introduce the trifluoromethyl group .
  • Ethanol Side Chain : Reduction of a ketone intermediate (e.g., 2-quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanone) using NaBH₄ or LiAlH₄ yields the secondary alcohol. Enzymatic reduction with alcohol dehydrogenases can enhance enantioselectivity .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) is standard for resolving bond lengths, angles, and anisotropic displacement parameters. Programs like WinGX and ORTEP aid in visualization .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and substituent positions. IR identifies hydroxyl (3200–3600 cm⁻¹) and trifluoromethyl (1100–1200 cm⁻¹) groups .
  • Chromatography : HPLC with chiral columns verifies enantiopurity, while LC-MS confirms molecular weight .

Q. What factors influence the solubility and stability of this compound?

  • Key Factors :

  • Solubility : Slightly soluble in water due to the hydrophobic trifluoromethyl and quinoline groups. Polar aprotic solvents (e.g., DMSO, THF) enhance solubility .
  • Stability : Sensitive to light and oxidation. Store under inert gas (N₂/Ar) at –20°C. Adjust pH to 6–7 in aqueous buffers to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Biocatalytic Methods :

  • Dual-Enzyme Cascades : Combine alcohol dehydrogenases (for ketone reduction) with ω-transaminases to produce chiral amines. For example, MUTTI et al. (2015) used hydrogen-borrowing cascades to convert alcohols to enantiopure amines .
  • Asymmetric Reduction : Use chiral catalysts like Ru-BINAP complexes or engineered ketoreductases (e.g., Codexis KREDs) for >99% enantiomeric excess (ee) .

Q. What computational approaches aid in studying its structure-activity relationships (SAR)?

  • Methods :

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the quinoline N-atom or hydroxyl group .
  • Molecular Docking : Screens binding affinities with biological targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability in lipid bilayers or protein binding pockets over nanosecond timescales (GROMACS/AMBER) .

Q. How to resolve contradictions in reported biological activity data?

  • Strategies :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature). Use reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Pool data from multiple studies to identify trends. For example, inconsistent antimicrobial activity may stem from variations in bacterial strain susceptibility .
  • Advanced Analytics : Combine LC-MS/MS with metabolomics to track degradation products or metabolites that alter bioactivity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Solutions :

  • Crystal Engineering : Co-crystallize with co-formers (e.g., succinic acid) to improve lattice stability. Slow evaporation from ethanol/water mixtures often yields suitable crystals .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals. Verify with PLATON’s TwinRotMat tool .

Methodological Notes

  • Synthesis Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) meticulously. Trace moisture can deactivate LiAlH₄ during reductions .
  • Data Validation : Cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to flag outliers in bond angles/displacements .
  • Environmental Impact : Assess ecotoxicity using OECD guidelines (e.g., Daphnia magna assays). Biodegradability studies via HPLC-MS track environmental persistence .

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